molecular formula C13H14O4 B12093714 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

Cat. No.: B12093714
M. Wt: 234.25 g/mol
InChI Key: KPJMESMRKLJVPB-UHFFFAOYSA-N
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Description

1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone is a complex organic compound with a unique structure that includes a benzofuran ring, hydroxy groups, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone typically involves multiple steps. One common approach is the condensation of appropriate benzofuran derivatives with hydroxyprop-1-en-2-yl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy groups and benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-[6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3

InChI Key

KPJMESMRKLJVPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O

Origin of Product

United States

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